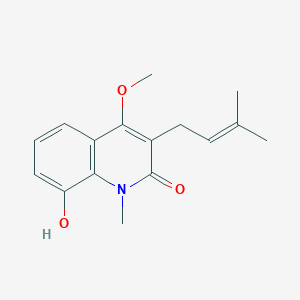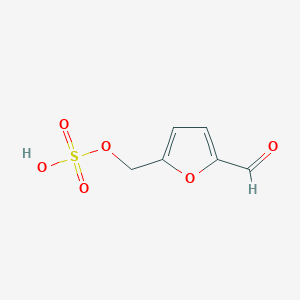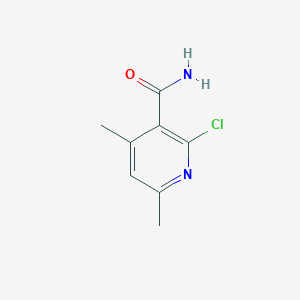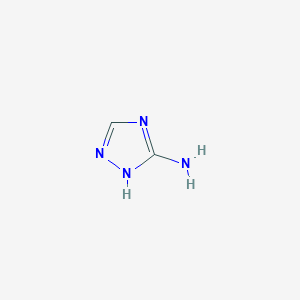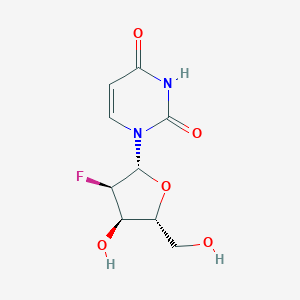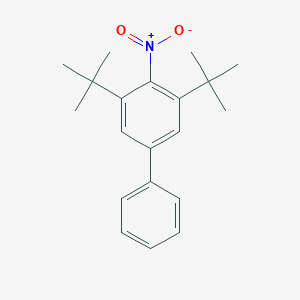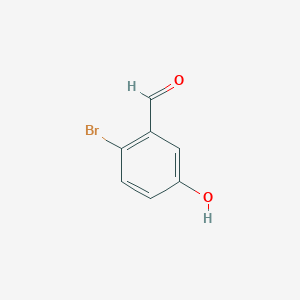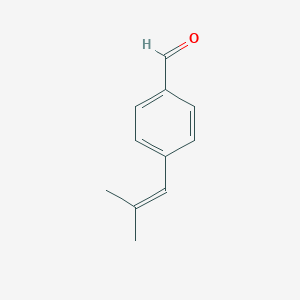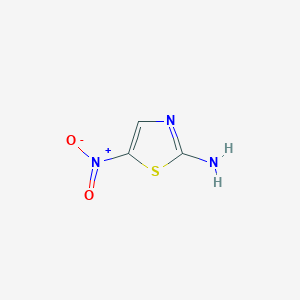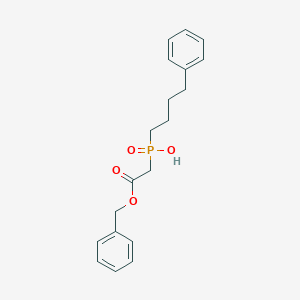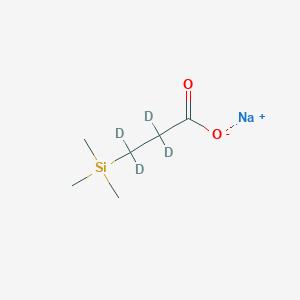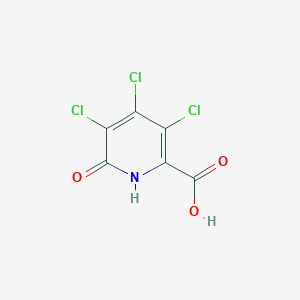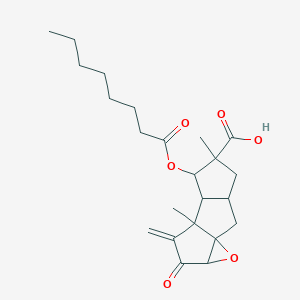
Phellodonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phellodonic acid is a natural product that belongs to the class of tetramic acids. It is produced by various fungal species, including Phellinus linteus, which has been used in traditional medicine for its anti-inflammatory and anti-cancer properties. Phellodonic acid has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of phellodonic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Phellodonic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phellodonic acid has several advantages for lab experiments. It is a natural product, which makes it more biologically relevant than synthetic compounds. It is also relatively easy to synthesize and purify. However, there are also some limitations to using phellodonic acid in lab experiments. It can be difficult to obtain in large quantities, and its activity can vary depending on the source of the fungus used to produce it.
Direcciones Futuras
There are several future directions for research on phellodonic acid. One area of research is the development of more efficient methods for synthesizing and purifying phellodonic acid. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further research is needed to determine its efficacy and safety in treating various diseases, including cancer, diabetes, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Phellodonic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
152613-17-7 |
|---|---|
Nombre del producto |
Phellodonic acid |
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
5,8-dimethyl-9-methylidene-6-octanoyloxy-10-oxo-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid |
InChI |
InChI=1S/C23H32O6/c1-5-6-7-8-9-10-15(24)28-18-16-14(11-21(18,3)20(26)27)12-23-19(29-23)17(25)13(2)22(16,23)4/h14,16,18-19H,2,5-12H2,1,3-4H3,(H,26,27) |
Clave InChI |
SGMJRSNRTRKWNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |
SMILES canónico |
CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |
Sinónimos |
Phellodonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



